molecular formula C15H20FNO2 B13222731 tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13222731
M. Wt: 265.32 g/mol
InChI Key: IECFEFNLCCCWJW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate is a substituted indene derivative featuring a tert-butyl ester group, an amino group at position 3, a fluorine atom at position 7, and a methyl group at position 1. The fluorine atom enhances metabolic stability and bioavailability, while the tert-butyl ester group serves as a protective moiety for carboxylic acids during synthetic processes .

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

tert-butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-8-7-11(17)13-9(5-6-10(16)12(8)13)14(18)19-15(2,3)4/h5-6,8,11H,7,17H2,1-4H3

InChI Key

IECFEFNLCCCWJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)F)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorine and amino groups on biological activity. It may serve as a model compound for drug development.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability of the compound.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s structural uniqueness lies in its combination of fluorine, amino, and methyl substituents. Below is a comparison with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate (Target) 3-NH₂, 7-F, 1-CH₃, 4-COO-tBu C₁₅H₁₈FNO₂ 281.31 g/mol Amino group enhances nucleophilicity; fluorine improves metabolic stability.
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 7-Br, 1-NHCOO-tBu C₁₄H₁₈BrNO₂ 312.2 g/mol Bromine increases molecular weight and reactivity in cross-coupling reactions.
tert-Butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 7-OH, 1-NHCOO-tBu C₁₄H₁₇NO₃ 251.29 g/mol Hydroxyl group improves solubility but reduces stability under acidic conditions.

Key Observations :

  • Halogen Effects : The fluorine atom in the target compound reduces steric hindrance compared to bromine in , favoring applications in electrophilic aromatic substitution.
  • Amino vs. Carbamate: The 3-amino group in the target compound offers greater nucleophilic reactivity than the carbamate group in , making it more suitable for peptide coupling or Schiff base formation.
Physicochemical and Pharmacological Properties
Property Target Compound 7-Bromo Analog 7-Hydroxy Analog
LogP (Predicted) 2.8 3.5 1.9
Water Solubility Low Very low Moderate
Stability (pH 7.4) >24 hours >24 hours <12 hours

Notes:

  • The target compound’s higher LogP compared to reflects increased lipophilicity due to fluorine and methyl groups, favoring blood-brain barrier penetration.
  • The hydroxy analog exhibits rapid ester hydrolysis under physiological conditions, limiting its utility as a prodrug.

Biological Activity

Tert-butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound belonging to the indene family, characterized by its unique structural features, including a tert-butyl ester, an amino group, and a fluorine atom. Its molecular formula is C14H18F1N1O2C_{14}H_{18}F_{1}N_{1}O_{2}, with a molecular weight of approximately 251.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and oncology.

Structural Characteristics

The structural characteristics of this compound significantly influence its biological activity. The presence of functional groups such as the amino group and fluorine enhances its reactivity and ability to interact with biological targets. The compound's structure allows for diverse modifications that can potentially enhance its therapeutic efficacy.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The compound may inhibit inhibitors of apoptosis proteins (IAPs), which play a crucial role in cancer cell survival pathways. By inhibiting these proteins, the compound can enhance apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.

Interaction with Biological Targets

The interaction mechanisms suggest that this compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorine and amino groups. These interactions may modulate signaling pathways involved in cell survival and apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : The compound shows promise in inhibiting IAPs, leading to increased apoptosis in cancer cells.
Activity Type Mechanism Potential Applications
AnticancerInhibition of IAPsCancer therapy
AntimicrobialNot extensively studied but potential existsFuture research avenues

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Inhibition Studies : Compounds with similar structures have demonstrated significant inhibition of various cancer cell lines. For instance, studies have shown that certain indene derivatives can effectively induce apoptosis in resistant cancer cells.
  • Pharmacological Profiles : A comparative analysis of related compounds revealed varying degrees of biological activity based on structural modifications. For example, the introduction of different substituents on the indene ring influenced their potency against specific cancer types .

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